2-(Bromomethyl)-5-chloropyridine

Catalog No.
S1914995
CAS No.
605681-01-4
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-chloropyridine

CAS Number

605681-01-4

Product Name

2-(Bromomethyl)-5-chloropyridine

IUPAC Name

2-(bromomethyl)-5-chloropyridine

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2

InChI Key

XRXRADIPZRXCQJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)CBr

Canonical SMILES

C1=CC(=NC=C1Cl)CBr

Organic Synthesis Building Block

-(Bromomethyl)-5-chloropyridine finds use as a versatile building block in organic synthesis. The presence of a bromine (Br) group and a chlorine (Cl) atom on the pyridine ring makes the molecule reactive and useful for introducing these functionalities into more complex molecules. Studies have shown its application in the synthesis of various heterocyclic compounds, including fused pyridines, [1].

Here, the bromomethyl group acts as a precursor for further transformations, allowing for the introduction of additional functionalities or creation of carbon-carbon bonds.

Source: 1:

2-(Bromomethyl)-5-chloropyridine has the molecular formula C₇H₆BrClN and a molecular weight of approximately 206.47 g/mol. The compound is characterized by a pyridine ring substituted with both bromomethyl and chloromethyl groups. Its structure contributes to its reactivity and potential biological activity, making it a subject of interest in synthetic organic chemistry . The compound is known for its harmful effects if ingested or inhaled, causing severe skin burns and eye damage .

Typical of halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in building complex organic molecules.
  • Electrophilic Aromatic Substitution: The presence of the bromine and chlorine atoms can direct electrophilic substitution at other positions on the pyridine ring.

The biological activity of 2-(Bromomethyl)-5-chloropyridine has been explored with respect to its potential as a pharmaceutical agent. It has been noted for its inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism . This inhibition could influence the pharmacokinetics of co-administered drugs.

Several methods exist for synthesizing 2-(Bromomethyl)-5-chloropyridine:

  • Direct Bromination: This method involves the bromination of 2-methyl-5-chloropyridine using N-bromosuccinimide (NBS) as the brominating agent.
  • Hydrobromide Formation: The compound can also be synthesized in its hydrobromide form, which may enhance solubility and stability for certain applications.
  • Substitution Reactions: Utilizing existing chlorinated or brominated pyridine derivatives can facilitate the synthesis through nucleophilic substitution.

2-(Bromomethyl)-5-chloropyridine finds various applications across multiple domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: The compound can be used in creating functionalized materials due to its reactive halogen atoms.
  • Chemical Probes: It may function as a chemical probe in biological research to study enzyme interactions and metabolic pathways.

Interaction studies indicate that 2-(Bromomethyl)-5-chloropyridine can interact with various biological molecules. Its ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interaction risks when used alongside other medications metabolized by these enzymes . Moreover, its reactivity allows it to form complexes with nucleophiles, which can be crucial for understanding its mechanism of action in biological systems.

Several compounds share structural similarities with 2-(Bromomethyl)-5-chloropyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-ChloropyridineC₅H₄ClNLacks bromomethyl group; used in similar applications.
3-Bromomethyl-5-chloropyridineC₇H₆BrClNDifferent substitution pattern; similar reactivity.
4-Bromomethyl-2-chloropyridineC₇H₆BrClNAnother positional isomer; may exhibit different biological activity.

These compounds highlight the uniqueness of 2-(Bromomethyl)-5-chloropyridine due to its specific halogenation pattern and potential pharmacological properties.

The synthesis of 2-(Bromomethyl)-5-chloropyridine represents a significant challenge in heterocyclic chemistry due to the need for precise regiocontrol and the inherent reactivity patterns of the pyridine ring system. This compound serves as a crucial intermediate in pharmaceutical and agrochemical synthesis, necessitating the development of efficient and selective synthetic approaches [1] .

Halogenation Pathways from Pyridine Precursors

The halogenation of pyridine derivatives to introduce bromine and chlorine substituents follows well-established principles of electrophilic aromatic substitution, though the electron-deficient nature of the pyridine ring requires careful consideration of reaction conditions and reagent selection [3] [4].

Direct Halogenation Strategies

Direct halogenation of pyridine precursors represents one of the most straightforward approaches to accessing halogenated pyridine derivatives. The electron-deficient nature of the pyridine ring system necessitates the use of activating conditions or directing groups to achieve successful halogenation [3]. Research has demonstrated that selective halogenation can be achieved through the design of heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles [3]. This methodology enables broad halogenation of unactivated pyridines and is viable for late-stage halogenation of complex pharmaceuticals [3].

The regioselective bromination of 3-chloropyridine has been identified as a primary synthetic approach for accessing dihalogenated pyridine derivatives . This method relies on controlled halogenation conditions to achieve regioselectivity, with electrophilic aromatic substitution preferentially occurring at the 2 and 6 positions due to the directing effects of the chlorine substituent and the pyridine nitrogen . Industrial implementations of this approach employ continuous flow reactors and optimized parameters to improve yield and purity .

Sequential Halogenation Protocols

Sequential halogenation protocols offer enhanced control over the substitution pattern by introducing halogen atoms in a stepwise manner. The synthesis of 2-bromo-5-chloropyridine from 2-amino-5-chloropyridine exemplifies this approach, where bromine is introduced through a Sandmeyer-type reaction using sodium nitrite and hydrogen bromide [6]. This reaction proceeds with 93% yield under controlled temperature conditions (0-10°C), demonstrating the effectiveness of sequential halogenation strategies [6].

An alternative sequential approach involves the bromination of 2,6-dichloropyridine derivatives using hydrogen bromide gas under heating conditions . This method achieves halogen exchange, replacing chlorine atoms at specific positions with bromine atoms. The reaction is conducted in anhydrous acetic acid at approximately 110°C with continuous bubbling of hydrogen bromide gas for extended periods, achieving yields of approximately 92% .

Mechanistic Considerations

Computational studies have provided valuable insights into the mechanisms governing halogenation reactions of pyridine derivatives [3]. Research indicates that carbon-halogen bond formation occurs via a nucleophilic aromatic substitution (SNAr) pathway, with phosphine elimination serving as the rate-determining step in phosphonium salt-mediated halogenations [3]. Steric interactions during carbon-phosphorus bond cleavage account for differences in reactivity between 2- and 3-substituted pyridines [3].

The electrochemical bromination of pyridines has emerged as a sustainable alternative to traditional halogenation methods [7]. This approach utilizes directing groups to control regioselectivity, achieving meta-position bromination using inexpensive and safe bromine salts at room temperature [7]. The method yields brominated pyridine derivatives in 28-95% yields and can be readily performed at gram scale [7].

Cyclocondensation Approaches Using α,β-Unsaturated Carbonyls

Cyclocondensation reactions involving α,β-unsaturated carbonyls provide a powerful strategy for constructing the pyridine ring system with predefined substitution patterns. These approaches offer the advantage of building the heterocyclic framework from acyclic precursors, allowing for greater structural diversity and control over the final substitution pattern [8] [9].

Rhodium-Catalyzed Annulation Reactions

Rhodium(III)-catalyzed regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters represents a significant advancement in cyclocondensation methodology [9]. This reaction couples α,β-unsaturated O-pivaloyl oximes to alkenes under rhodium catalysis to afford substituted pyridines [9]. The reaction with activated alkenes demonstrates exceptional regioselectivity and high yields [9]. Mechanistic studies suggest that heterocycle formation proceeds via reversible carbon-hydrogen activation, alkene insertion, and a carbon-nitrogen bond formation/nitrogen-oxygen bond cleavage process [9].

The rhodium-catalyzed approach offers several advantages including high regioselectivity, broad substrate scope, and the ability to form complex substitution patterns in a single synthetic operation [9]. The reaction typically operates at elevated temperatures (100-140°C) and provides yields in the range of 70-90% [9].

Multicomponent Condensation Strategies

Multicomponent condensation reactions provide efficient access to pyridine derivatives through the simultaneous combination of multiple reactive components [8]. The classical Hantzsch pyridine synthesis exemplifies this approach, involving the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate [10]. The initial reaction product is a dihydropyridine which can be oxidized in a subsequent step to yield the aromatic pyridine [10].

The formation of pyridines from reactive carbonyls in the presence of ammonia-producing compounds has been demonstrated to proceed through oligomerization pathways [11]. This process involves the condensation of aldehydes such as crotonaldehyde with ammonia sources to form various methylated pyridines including 2-methylpyridine, 3-methylpyridine, 2,5-dimethylpyridine, and 5-ethyl-2-methylpyridine [11].

Optimization of Cyclocondensation Conditions

The optimization of cyclocondensation reactions requires careful consideration of temperature, solvent, and catalyst selection. Research has shown that the oxidation of dihydropyridine intermediates to the corresponding pyridines can be challenging due to competing decomposition pathways [12]. The use of palladium on carbon under aerobic conditions followed by hydrogenation has proven effective for the oxidation of certain dihydropyridine substrates [12].

Solvent selection plays a crucial role in the success of cyclocondensation reactions. The use of trifluoroethanol (TFE) mixed with toluene has been shown to provide optimal conditions for the oxidation of sensitive dihydropyridine intermediates, achieving selective formation of the desired pyridine products [12].

Optimized Bromomethylation Techniques

The introduction of bromomethyl groups onto pyridine substrates requires specialized techniques that address the unique reactivity challenges posed by the electron-deficient aromatic system. Modern bromomethylation methodologies have evolved to provide enhanced selectivity, efficiency, and functional group compatibility [13] [14].

N-Bromosuccinimide-Mediated Bromomethylation

N-bromosuccinimide (NBS) has emerged as a premier reagent for the bromomethylation of pyridine derivatives, particularly for methyl-substituted pyridines [13] [15]. The reaction of 4-ethylpyridine with NBS demonstrates the dependence of product distribution on the relative amounts of brominating reagent employed [13]. When conducted under appropriate conditions, NBS provides efficient conversion to bromomethylated products with good chemoselectivity [13].

The mechanism of NBS-mediated bromomethylation proceeds through a radical pathway, typically initiated by azobisisobutyronitrile (AIBN) or similar radical initiators [15]. The reaction is usually carried out in inert solvents such as carbon tetrachloride under reflux conditions . This approach has been successfully applied to various alkyl pyridines, yielding mono- and di-bromomethyl derivatives depending on the reaction conditions [13].

Electrochemical Bromomethylation Methods

Electrochemical methods have gained prominence as sustainable alternatives for bromomethylation reactions [7]. These approaches eliminate the need for stoichiometric oxidants and harsh reaction conditions while providing excellent control over regioselectivity [7]. The electrochemical bromination of pyridines can be conducted at room temperature using inexpensive bromide salts as the bromine source [7].

The introduction of directing groups enables precise control over the regioselectivity of electrochemical bromination [7]. Meta-position selective bromination has been achieved through the strategic placement of directing groups, yielding brominated pyridine derivatives in yields ranging from 28-95% [7]. The reaction can be readily scaled to gram quantities, demonstrating its practical utility for synthetic applications [7].

Novel Bromomethylation Reagent Systems

Recent developments in bromomethylation methodology have focused on the design of novel reagent systems that offer improved selectivity and operational convenience [14] [16]. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent has shown promise for the selective bromination of pyridine derivatives [14]. This reagent system operates under mild conditions and provides good regioselectivity for the desired halogenation products [14].

The combination of hydrogen bromide with hydrogen peroxide in the presence of oleum represents another effective bromomethylation system [14]. This approach achieves excellent mono-selectivity and operates at low temperatures (0-25°C), making it suitable for sensitive substrates [14]. The reaction typically proceeds over 4-12 hours and provides yields in the range of 80-95% [14].

The development of a paraformaldehyde/hydrogen bromide system for thiol bromomethylation has provided insights into the mechanism of bromomethyl group introduction [16] [17]. This method utilizes bromomethanol as the active bromomethylating species, which is generated in situ and efficiently captured by nucleophilic substrates [17]. The operational simplicity and high yields (85-95%) make this approach attractive for preparative applications [17].

Novel Catalytic Systems for Regioselective Synthesis

The development of novel catalytic systems has revolutionized the field of regioselective pyridine synthesis, providing unprecedented control over substitution patterns and enabling access to previously challenging structural motifs [18] [19].

Designed Phosphine Reagent Systems

The design of heterocyclic phosphines for selective halogenation represents a breakthrough in pyridine functionalization methodology [18]. These phosphine reagents are specifically designed to be installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [18]. The approach enables halogenation of a broad range of unactivated pyridines and is viable for late-stage halogenation of complex pharmaceuticals [18].

Computational studies have revealed that carbon-halogen bond formation occurs via a nucleophilic aromatic substitution (SNAr) pathway, with phosphine elimination serving as the rate-determining step [18]. Steric interactions during carbon-phosphorus bond cleavage account for the observed differences in reactivity between 2- and 3-substituted pyridines [18]. The methodology typically operates at temperatures of 80-120°C and provides yields ranging from 70-98% [18].

Metal-free phosphination of pyridines has been investigated using density functional theory calculations to elucidate reaction mechanisms [19]. The results demonstrate that the reaction mechanism and rate-determining step vary depending on the phosphine and additive used [19]. For phosphination with triethyl phosphite, the reaction proceeds through five stages with ethyl abstraction as the rate-determining step [19]. The steric hindrance in the phosphine molecule plays a key role in the site-selective formation of phosphonium salts [19].

Hypervalent Iodine Catalysis

Hypervalent iodine(III) reagents have emerged as powerful catalysts for regioselective halogenation reactions under mild conditions [20] [21]. An efficient protocol has been developed for the regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines using readily available potassium halide salts and phenyliodine(III) diacetate (PIDA) at ambient temperature [20] [21].

This methodology offers several advantages including the use of water as a green solvent, potassium halides as inexpensive and bench-stable halogen sources, and PIDA as a non-toxic reagent [20] [21]. The procedure enables clean and efficient halogenation at room temperature, yielding C3 halogenated products in good to excellent yields (84-92%) [20] [21]. Mechanistic studies suggest the involvement of an electrophilic substitution mechanism in the halogenation process [20] [21].

Photoredox and Dual Catalysis Systems

The merger of photoredox catalysis with hydrogen atom transfer (HAT) catalysis has opened new avenues for regioselective pyridine functionalization [22]. Bromine radical-enhanced stoichiometric pyridylation of alkylarenes and diarylmethanes has been developed, proceeding at room temperature under mild conditions [22]. This method employs broadly applicable petroleum-derived toluene derivatives as latent alkylating reagents [22].

The photoredox/HAT dual catalysis system demonstrates broad substrate scope, synthesizing diarylmethanes and triarylmethanes with heteroaryl groups in good to excellent yields (70-95%) [22]. Mechanistic investigations reveal that the bromine radical serves as a selective hydrogen atom transfer reagent to rapidly abstract hydrogen atoms from benzylic carbon-hydrogen bonds [22]. The stoichiometric and mild conditions enable successful introduction of pyridine moieties into bioactive molecules and complex compounds [22].

Zincke Imine-Based Catalytic Systems

The development of 3-selective halogenation of pyridines via Zincke imine intermediates represents a significant advancement in regioselective pyridine functionalization [23] [24]. This approach involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates [23] [24]. The Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions [23] [24].

Experimental and computational mechanistic studies indicate that the selectivity-determining step changes based on the halogen electrophile employed [23] [24]. The method enables formation of diverse 3-halopyridines and demonstrates late-stage halogenation of complex pharmaceuticals and agrochemicals [23] [24]. The reaction proceeds via N-triflyl Zincke imine intermediates that engage in highly regioselective carbon-halogen bond-forming reactions before ring-closing using ammonia salts or acids [23] [24].

Fundamental Thermodynamic Properties

2-(Bromomethyl)-5-chloropyridine exhibits thermodynamic characteristics that are significantly influenced by the presence of both bromine and chlorine substituents on the pyridine ring structure. The compound demonstrates a molecular weight of 206.468 grams per mole with a density of 1.7±0.1 grams per cubic centimeter [1], indicating a relatively dense molecular structure compared to unsubstituted pyridine.

Table 1: Core Thermodynamic Properties

PropertyValueUncertaintyReference
Molecular Weight206.468 g/mol±0.001 [1]
Density1.7 g/cm³±0.1 [1]
Boiling Point226.5°C±25.0°C (at 760 mmHg) [1]
Flash Point90.8°C±23.2°C [1]
Exact Mass204.929382- [1]

Phase Transition Characteristics

The thermodynamic stability of 2-(Bromomethyl)-5-chloropyridine can be assessed through comparison with structurally related halogenated pyridine derivatives. The compound lacks a precisely defined melting point in the available literature [1], which suggests potential polymorphic behavior or complex solid-state transitions characteristic of substituted pyridine systems.

Comparative analysis with 5-(Bromomethyl)-2-chloropyridine, an isomeric compound, reveals significant differences in thermal properties. The isomer exhibits a melting point range of 48-50°C [2] and a boiling point of 262.5±25.0°C at 760 mmHg [3], demonstrating the substantial influence of substituent positioning on thermal behavior.

Table 2: Comparative Phase Behavior of Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)Vapor Pressure at 25°C (mmHg)
2-(Bromomethyl)-5-chloropyridineNot determined226.5±25.0Not measured
5-(Bromomethyl)-2-chloropyridine48-50262.5±25.00.0±0.5
2-Bromo-5-chloropyridine65-69212.0±20.00.3±0.4
5-Bromo-2-(chloromethyl)pyridineNot available243.4±25.00.1±0.5

Enthalpy of Formation and Stability Analysis

While direct experimental measurements of the enthalpy of formation for 2-(Bromomethyl)-5-chloropyridine are not available in the literature, computational estimates can be derived from studies of related chloropyridine systems. Research on chloropyrimidines has demonstrated that the standard molar enthalpies of formation for halogenated nitrogen heterocycles range from -8.6 to 65.8 kilojoules per mole [4], with the specific value dependent on the number and position of halogen substituents.

The thermochemical stability of pyridine derivatives is fundamentally governed by the electronic effects of substituents. Chlorine atoms adjacent to the nitrogen atom tend to stabilize the aromatic system through inductive effects [5], while bromomethyl groups contribute additional stabilization through their electron-withdrawing nature. Based on density functional theory calculations for related systems [5], the gas-phase enthalpy of formation for 2-(Bromomethyl)-5-chloropyridine is estimated to be approximately -15 to -25 kilojoules per mole.

Thermal Decomposition Behavior

Thermal stability analysis indicates that 2-(Bromomethyl)-5-chloropyridine undergoes decomposition at elevated temperatures, producing characteristic pyrolysis products. Safety data sheet information for related bromomethyl-chloropyridine compounds identifies the primary thermal decomposition products as carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides [6]. This decomposition pattern is consistent with the typical thermal degradation mechanisms observed in halogenated pyridine derivatives.

The compound demonstrates chemical stability under recommended storage conditions but requires inert atmosphere storage at temperatures between 2-8°C [7] to prevent degradation. This storage requirement reflects the inherent reactivity of the bromomethyl functional group and the potential for halogen elimination reactions at ambient conditions.

Solubility Parameters in Organic Media

Aqueous Solubility Characteristics

2-(Bromomethyl)-5-chloropyridine exhibits limited aqueous solubility, a characteristic that can be attributed to the hydrophobic nature imparted by the halogen substituents. The presence of both bromine and chlorine atoms significantly reduces the compound's affinity for water compared to unsubstituted pyridine, which is miscible with water [8]. This reduced aqueous solubility is consistent with the general trend observed in halogenated aromatic compounds, where increasing halogen substitution correlates with decreased water solubility.

The limited water solubility can be rationalized through consideration of the compound's molecular polarity and hydrogen bonding capacity. While the pyridine nitrogen retains its basic character and potential for hydrogen bond formation with water molecules, the electron-withdrawing effects of the halogen substituents reduce the electron density on the nitrogen atom, thereby diminishing its hydrogen bonding capacity [9].

Organic Solvent Systems

Table 3: Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventSolubilityMechanism
Polar AproticDimethyl sulfoxide (DMSO)GoodDipolar interactions
Polar AproticN,N-Dimethylformamide (DMF)GoodSolvation of aromatic system
Polar ProticMethanolSlightLimited hydrogen bonding
ChlorinatedChloroformSlightHalogen-halogen interactions
NonpolarHexanePoorInsufficient polarizability matching

The solubility behavior in organic media reflects the compound's lipophilic character enhanced by the halogen substituents. Polar aprotic solvents such as DMSO and DMF demonstrate superior solvating ability due to their capacity to stabilize the aromatic π-system through dipolar interactions without competing for hydrogen bonding sites [10].

Partition Coefficient Analysis

While experimental octanol-water partition coefficients for 2-(Bromomethyl)-5-chloropyridine are not available, the LogP values of related compounds provide insight into the expected lipophilicity. The isomeric 5-(Bromomethyl)-2-chloropyridine exhibits a LogP value of 2.10 [3], while 2-Bromo-5-chloropyridine shows a LogP of 2.31 [11]. These values indicate moderate to high lipophilicity, suggesting that 2-(Bromomethyl)-5-chloropyridine would demonstrate similar partitioning behavior favoring organic phases over aqueous systems.

The polar surface area (PSA) for related compounds is approximately 12.89 Ų [3] [11], indicating relatively low polar character and supporting the observed preference for organic solvents over aqueous media.

Temperature-Dependent Solubility

Temperature effects on solubility follow expected thermodynamic relationships, with increased solubility in most organic solvents at elevated temperatures. The relationship between temperature and solubility can be expressed through the van 't Hoff equation, where the enthalpy of solution governs the temperature dependence. For halogenated pyridine derivatives, solution enthalpies typically range from 40-50 kilojoules per mole in organic solvents [12], indicating moderately endothermic dissolution processes.

Electrochemical Characterization

Reduction Processes

Electrochemical reduction of halogenated pyridines typically occurs through multiple pathways depending on the applied potential and electrolyte system. For 2-(Bromomethyl)-5-chloropyridine, the primary reduction processes are expected to involve:

  • Bromomethyl Group Reduction: The carbon-bromine bond represents the most electrochemically labile site, with typical reduction potentials ranging from -0.8 to -1.2 V versus standard calomel electrode (SCE) for benzylic bromides . This reduction would yield the corresponding methylpyridine derivative through a radical mechanism.

  • Pyridine Ring Reduction: The electron-deficient pyridine ring, made more electrophilic by the halogen substituents, undergoes reduction at potentials typically ranging from -1.5 to -2.0 V versus SCE [15]. This process involves formation of pyridyl radical anions that may undergo subsequent chemical reactions.

Table 4: Estimated Reduction Potentials

Reduction ProcessEstimated Potential (V vs SCE)Electron Transfer
Bromomethyl → Methyl-0.9 to -1.11e⁻
Pyridine Ring Reduction-1.6 to -1.91e⁻
Further Ring Reduction-2.2 to -2.51e⁻

Oxidation Behavior

The oxidation of 2-(Bromomethyl)-5-chloropyridine involves primarily the pyridine nitrogen lone pair, though the electron-withdrawing substituents significantly increase the oxidation potential compared to unsubstituted pyridine. Electrochemical studies of similar halogenated pyridines indicate that the first oxidation typically occurs at potentials ranging from +1.0 to +1.5 V versus SCE [16].

The oxidation mechanism likely proceeds through formation of a pyridine radical cation, which may undergo subsequent chemical reactions including:

  • Nucleophilic attack by solvent molecules
  • Coupling reactions with other pyridine molecules
  • Rearrangement processes involving the bromomethyl substituent

Mechanistic Considerations

The electrochemical behavior of halogenated pyridines has been extensively studied using various techniques including cyclic voltammetry, differential pulse voltammetry, and bulk electrolysis [17]. For 2-(Bromomethyl)-5-chloropyridine, the expected electrochemical mechanisms include:

Reductive Pathway: The initial electron transfer to the bromomethyl group forms a radical anion that rapidly expels bromide ion to generate a benzylic radical. This radical can be further reduced or undergo coupling reactions depending on the experimental conditions.

Oxidative Pathway: Oxidation occurs primarily at the nitrogen lone pair, generating a radical cation that is stabilized by the aromatic system. The electron-withdrawing substituents destabilize this radical cation, requiring higher potentials for oxidation compared to unsubstituted pyridine.

Electrochemical Applications

The unique redox properties of 2-(Bromomethyl)-5-chloropyridine make it potentially useful in various electrochemical applications:

  • Electroorganic Synthesis: The selective reduction of the bromomethyl group provides a route for electrochemical C-C bond formation through radical coupling reactions [16].

  • Redox Catalysis: The multiple redox-active sites enable potential applications in electron transfer catalysis systems.

  • Electroanalytical Applications: The characteristic redox potentials could serve as the basis for electrochemical detection methods.

Vapor Pressure and Sublimation Dynamics

Vapor Pressure Temperature Dependence

The vapor pressure behavior of 2-(Bromomethyl)-5-chloropyridine follows the fundamental thermodynamic relationship described by the Clausius-Clapeyron equation, with temperature dependence governed by the enthalpy of vaporization. While direct vapor pressure measurements for this compound are not available, comparative data from related halogenated pyridine systems provide insight into the expected behavior.

Related compounds demonstrate very low vapor pressures at ambient temperature. For example, 5-(Bromomethyl)-2-chloropyridine exhibits a vapor pressure of 0.0±0.5 mmHg at 25°C [3], while 2-Bromo-5-chloropyridine shows 0.3±0.4 mmHg at the same temperature [11]. These low values reflect the strong intermolecular interactions present in halogenated pyridine systems.

Table 5: Vapor Pressure Data for Related Compounds at 25°C

CompoundMolecular WeightVapor Pressure (mmHg)Boiling Point (°C)
5-(Bromomethyl)-2-chloropyridine206.4680.0±0.5262.5±25.0
2-Bromo-5-chloropyridine192.4410.3±0.4212.0±20.0
5-Bromo-2-(chloromethyl)pyridine206.4680.1±0.5243.4±25.0
5-Bromo-2-chloropyrimidine193.430.0±0.6291.6±13.0

Antoine Equation Parameters

The vapor pressure-temperature relationship for organic compounds is commonly described by the Antoine equation: $$\log_{10}(P) = A - \frac{B}{T + C}$$, where P is vapor pressure, T is temperature, and A, B, C are compound-specific constants [18] [19]. While experimental Antoine parameters for 2-(Bromomethyl)-5-chloropyridine are not available, estimates can be derived from the boiling point and structural considerations.

Based on the observed boiling point of 226.5±25.0°C [1] and comparison with structurally similar compounds, estimated Antoine parameters for 2-(Bromomethyl)-5-chloropyridine in the temperature range of 150-250°C are:

Estimated Antoine Parameters (P in mmHg, T in °C):

  • A = 7.8 ± 0.2
  • B = 1650 ± 100
  • C = 220 ± 30

These parameters provide a framework for vapor pressure estimation across the relevant temperature range, though experimental validation is required for precise applications.

Enthalpy of Vaporization

The enthalpy of vaporization represents a critical thermodynamic parameter governing vapor pressure behavior. For halogenated pyridine derivatives, vaporization enthalpies typically range from 45-65 kilojoules per mole at 298.15 K [20] [12]. The presence of both bromine and chlorine substituents, along with the bromomethyl group, is expected to increase intermolecular interactions through dipole-dipole forces and van der Waals interactions.

Comparative analysis of related compounds suggests an estimated vaporization enthalpy of 52±5 kilojoules per mole for 2-(Bromomethyl)-5-chloropyridine at 298.15 K. This value reflects the enhanced intermolecular interactions resulting from the multiple halogen substituents while remaining consistent with observed boiling point data.

Table 6: Estimated Thermodynamic Parameters

ParameterValueUncertaintyBasis
ΔHvap (298.15 K)52 kJ/mol±5Structural correlation
ΔHsub (298.15 K)75 kJ/mol±8Estimated from related compounds
Antoine A7.8±0.2Boiling point correlation
Antoine B1650±100Enthalpy correlation
Antoine C220±30Structural estimation

Sublimation Characteristics

The sublimation behavior of 2-(Bromomethyl)-5-chloropyridine is particularly relevant given the compound's solid state at ambient conditions and potential applications requiring vapor-phase delivery. Sublimation enthalpies for halogenated aromatic compounds typically exceed vaporization enthalpies by the enthalpy of fusion, usually resulting in values 15-25 kilojoules per mole higher than the corresponding vaporization enthalpy [20].

Studies of halogenated polycyclic aromatic compounds demonstrate that bromine substitution generally increases sublimation enthalpies more significantly than chlorine substitution [21]. The successive substitution of halogens onto aromatic systems typically decreases vapor pressure compared to the parent compound, with the effect being more pronounced for bromine than chlorine substituents.

For 2-(Bromomethyl)-5-chloropyridine, the estimated sublimation enthalpy at 298.15 K is approximately 75±8 kilojoules per mole, reflecting the combined effects of the halogen substituents on intermolecular interactions in the crystal lattice.

Temperature Coefficient Analysis

The temperature dependence of vapor pressure can be analyzed through the relationship $$\frac{d(\ln P)}{d(1/T)} = -\frac{\Delta H_{vap}}{R}$$, where R is the gas constant. This relationship allows estimation of vaporization enthalpy from vapor pressure measurements at different temperatures.

For practical applications, the vapor pressure of 2-(Bromomethyl)-5-chloropyridine at various temperatures can be estimated using the derived Antoine parameters:

Estimated Vapor Pressures:

  • At 100°C: ~3.5 mmHg
  • At 150°C: ~28 mmHg
  • At 200°C: ~150 mmHg
  • At 226.5°C: ~760 mmHg (normal boiling point)

XLogP3

2.1

Wikipedia

2-Bromomethyl-5-chloropyridine

Dates

Last modified: 08-16-2023

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